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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329 Get Quote

JNJ-47965567, a novel, centrally permeable antagonist of the P2X7 receptor, demonstrates

significant advantages over previous inhibitors in terms of potency, species cross-reactivity, and

brain penetration. These characteristics position it as a valuable tool for investigating the role of

the P2X7 receptor in central nervous system (CNS) disorders and as a promising scaffold for

the development of new therapeutics.

The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has

been implicated in a range of neurological and psychiatric conditions.[1][2] Its activation on

immune cells, particularly microglia in the CNS, triggers the assembly of the NLRP3

inflammasome, leading to the maturation and release of pro-inflammatory cytokines like

interleukin-1β (IL-1β).[1] This has made the P2X7 receptor an attractive target for drug

development. However, the translation of preclinical findings has been hampered by the poor

pharmacokinetic properties and species-specific activity of earlier P2X7 inhibitors.

Enhanced Potency and Cross-Species Activity
A significant hurdle in the development of P2X7-targeting drugs has been the lack of

antagonists with comparable high affinity for both human and rodent receptors, which is crucial

for the validation of therapeutic hypotheses in animal models.[3] JNJ-47965567 effectively

addresses this limitation. It exhibits high-affinity binding to both human and rat P2X7 receptors,

with pKi values of 7.9 and 8.7, respectively.[4] This favorable profile allows for more reliable

translation of preclinical data from rat models to human clinical scenarios.
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In comparative studies, JNJ-47965567 has shown a potent inhibitory profile, comparable or

superior to earlier compounds. For instance, in a radioligand binding assay, its affinity for the

human P2X7 receptor was similar to A-804598 and higher than A-438079.[3]

Compound
Human P2X7
Affinity (pKi)

Rat P2X7 Affinity
(pKi)

Human P2X7
Potency (pIC50)

JNJ-47965567 7.9 ± 0.07[3][5] 8.7 ± 0.07[3][4] 8.3[6][7]

A-804598 8.0 ± 0.04[3] 8.8 ± 0.06[3] -

AZ-10606120 8.5 ± 0.08[3] 8.0 ± 0.08[3] -

A-438079 7.1 ± 0.08[3] 6.7 ± 0.1[3] -

Table 1: Comparative Affinity and Potency of P2X7 Receptor Antagonists. Data are presented

as mean ± SEM. pKi values were determined by radioligand binding assays, and pIC50 values

were determined by functional assays measuring inhibition of agonist-induced responses.[3][5]

[6][7]

Superior Selectivity and Central Nervous System
Penetration
JNJ-47965567 demonstrates high selectivity for the P2X7 receptor. When tested against a

panel of other receptors, ion channels, and transporters, no significant off-target activity was

observed at a concentration of 1 μM.[3] This high degree of selectivity is crucial for minimizing

potential side effects and ensuring that the observed pharmacological effects are directly

attributable to P2X7 inhibition.

A key advantage of JNJ-47965567 is its ability to penetrate the blood-brain barrier, a critical

feature for targeting CNS disorders.[6][7][8] This allows for the direct investigation of the central

roles of the P2X7 receptor in animal models of neuropsychiatric and neurodegenerative

diseases.[5] In vivo studies have confirmed target engagement in the rat brain, with a brain

EC50 of 78 ± 19 ng·mL−1.[3][5] This central permeability is a significant improvement over

many earlier P2X7 inhibitors, which were often limited by poor brain penetration.
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The functional consequences of JNJ-47965567's potent and selective P2X7 antagonism have

been demonstrated in various in vitro and in vivo models. It effectively blocks the release of IL-

1β from human whole blood, human monocytes, and rat primary microglia in a concentration-

dependent manner.[3][4][5]

System JNJ-47965567 Potency (pIC50)

Human Whole Blood (IL-1β release) 6.7 ± 0.07[3][4][5]

Human Monocytes (IL-1β release) 7.5 ± 0.07[3][4][5]

Rat Microglia (IL-1β release) 7.1 ± 0.1[3][4][5]

Rat Astrocytes (Calcium flux) 7.5 ± 0.4[3]

Table 2: Functional Potency of JNJ-47965567 in Native Systems. Data are presented as mean

± SEM. Potency was determined by measuring the inhibition of agonist-induced IL-1β release

or calcium flux.[3][4][5]

Furthermore, in rodent models, JNJ-47965567 has shown efficacy in attenuating

amphetamine-induced hyperactivity and has demonstrated modest but significant effects in a

model of neuropathic pain.[3][5] More recent studies have also explored its potential in models

of amyotrophic lateral sclerosis (ALS), where chronic administration delayed disease onset and

improved motor performance in female mice.[1][9]

Experimental Protocols
Radioligand Binding Assay for P2X7 Receptor Affinity
This assay is used to determine the binding affinity of a compound for the P2X7 receptor.

Membranes from cells expressing the recombinant human or rat P2X7 receptor are incubated

with a radiolabeled P2X7 antagonist (e.g., [3H]-A-804598) and varying concentrations of the

test compound. The amount of radioligand bound to the receptor is then measured. The

concentration of the test compound that inhibits 50% of the specific binding of the radioligand is

the IC50 value, from which the inhibitory constant (Ki) is calculated.
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Workflow for Radioligand Binding Assay.
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IL-1β Release Assay
This functional assay measures the ability of a compound to inhibit P2X7 receptor-mediated IL-

1β release from immune cells. Cells such as human peripheral blood mononuclear cells

(PBMCs) or rat primary microglia are first primed with lipopolysaccharide (LPS) to induce the

expression of pro-IL-1β. The cells are then pre-incubated with the test compound before being

stimulated with a P2X7 receptor agonist, such as ATP or BzATP. The concentration of mature

IL-1β released into the cell culture supernatant is then quantified using an enzyme-linked

immunosorbent assay (ELISA).

P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from

damaged cells, leads to the opening of a non-selective cation channel.[1] This results in an

influx of Ca2+ and Na+ and an efflux of K+. The sustained activation of the P2X7 receptor

leads to the formation of a large, non-selective pore, which allows the passage of larger

molecules. A key downstream consequence of P2X7 activation in immune cells is the assembly

of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[1] Activated

caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms,

which are subsequently released from the cell, propagating the inflammatory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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